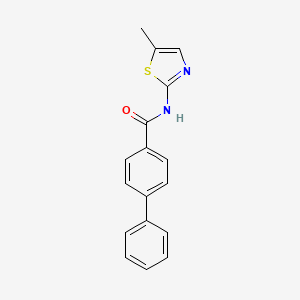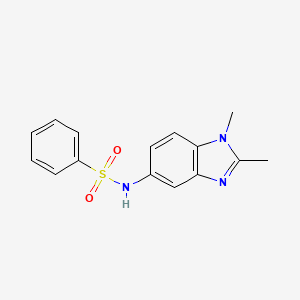
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(isobutyrylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(isobutyrylamino)benzamide, also known as TAK-659, is a novel small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mecanismo De Acción
BTK is a critical mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. BTK is activated by phosphorylation and subsequently phosphorylates downstream targets, leading to the activation of various signaling pathways. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(isobutyrylamino)benzamide binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking B-cell receptor signaling and inducing apoptosis in B-cells.
Biochemical and Physiological Effects
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(isobutyrylamino)benzamide has been shown to have potent antitumor activity in preclinical models of B-cell malignancies. In addition to its effects on BTK and B-cell receptor signaling, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(isobutyrylamino)benzamide has been shown to inhibit other kinases, including FLT3 and JAK2, which may contribute to its antitumor activity. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(isobutyrylamino)benzamide has also been shown to have immunomodulatory effects, including the activation of natural killer cells and the inhibition of regulatory T-cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(isobutyrylamino)benzamide is its selectivity for BTK, which reduces the risk of off-target effects. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(isobutyrylamino)benzamide has also shown potent antitumor activity in preclinical models of B-cell malignancies, making it a promising therapeutic agent for these diseases. However, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(isobutyrylamino)benzamide has only been studied in preclinical models to date, and its safety and efficacy in humans are not yet fully understood. In addition, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(isobutyrylamino)benzamide may have limitations in terms of its pharmacokinetic properties, such as poor solubility or bioavailability, which could affect its effectiveness in vivo.
Direcciones Futuras
There are several potential future directions for the development of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(isobutyrylamino)benzamide as a therapeutic agent. One area of focus is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Another area of research is the identification of biomarkers that can predict response to N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(isobutyrylamino)benzamide, which could help to personalize treatment and improve patient outcomes. Finally, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(isobutyrylamino)benzamide could be combined with other agents, such as other kinase inhibitors or immunomodulatory drugs, to enhance its antitumor activity and overcome resistance.
Métodos De Síntesis
The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(isobutyrylamino)benzamide involves several steps, starting with the reaction of 2-amino-5-tert-butyl-1,3,4-thiadiazole with 4-chlorobenzoyl chloride to form the intermediate compound 4-chloro-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide. This intermediate is then reacted with isobutyryl chloride to yield the final product, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(isobutyrylamino)benzamide. The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(isobutyrylamino)benzamide has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(isobutyrylamino)benzamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(isobutyrylamino)benzamide selectively inhibits BTK activity and blocks B-cell receptor signaling, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(isobutyrylamino)benzamide has potent antitumor activity in xenograft models of CLL and NHL, and can overcome resistance to other BTK inhibitors.
Propiedades
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-10(2)13(22)18-12-8-6-7-11(9-12)14(23)19-16-21-20-15(24-16)17(3,4)5/h6-10H,1-5H3,(H,18,22)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZMWIPAMXCMAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-3-isobutyrylamino-benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-fluorobenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5717939.png)

![2-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5717949.png)


![N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}tridecanohydrazide](/img/structure/B5717986.png)
![3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5717993.png)
![1-(cyclopropylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5717996.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5718013.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5718036.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-phenylacrylamide](/img/structure/B5718055.png)
